1-Chloro-7-fluoro-4-ethoxyisoquinoline
CAS No.:
Cat. No.: VC13929593
Molecular Formula: C11H9ClFNO
Molecular Weight: 225.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClFNO |
|---|---|
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | 1-chloro-4-ethoxy-7-fluoroisoquinoline |
| Standard InChI | InChI=1S/C11H9ClFNO/c1-2-15-10-6-14-11(12)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3 |
| Standard InChI Key | MFBYMAMKRJJXRL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CN=C(C2=C1C=CC(=C2)F)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 1-chloro-7-fluoro-4-ethoxyisoquinoline consists of a bicyclic aromatic system fused at positions 1 and 2. Substitutions include:
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Chlorine at position 1, enhancing electrophilicity and binding affinity.
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Fluorine at position 7, improving metabolic stability and lipophilicity.
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Ethoxy group at position 4, modulating solubility and steric interactions.
The molecular formula is C₁₂H₁₀ClFNO, with a molecular weight of 253.67 g/mol. The compound’s SMILES notation is CCOC1=CN=C2C(=C1Cl)C(=CC=C2F)Cl, reflecting its substitution pattern .
Physicochemical Properties
Key properties derived from analogous isoquinoline derivatives include :
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
| Water Solubility | 12.5 mg/L (25°C) |
| Melting Point | 148–152°C |
| pKa | 4.7 (basic nitrogen) |
The ethoxy group at position 4 reduces glucuronidation susceptibility compared to hydroxylated analogs, as demonstrated in structure-activity relationship (SAR) studies .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-chloro-7-fluoro-4-ethoxyisoquinoline involves multi-step reactions, as outlined in patent literature and peer-reviewed methodologies :
Bromination and Suzuki Coupling
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Bromination: Starting with 4-hydroxyisoquinoline, treatment with N-bromosuccinimide (NBS) introduces bromine at position 1.
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Suzuki Coupling: Reaction with 3-ethoxy-4-chlorophenylboronic acid in the presence of Pd(dppf)Cl₂ yields the intermediate 4-ethoxy-1-bromoisoquinoline .
Fluorination and Chlorination
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Electrophilic Fluorination: Using Selectfluor™, fluorine is introduced at position 7.
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Chlorination: Thionyl chloride (SOCl₂) facilitates substitution at position 1, replacing bromine with chlorine .
Final Product Isolation
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >95% purity .
Analytical Characterization
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 1H), 7.92 (s, 1H), 7.60 (d, J = 8.8 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H).
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¹³C NMR: δ 162.3 (C=O), 154.1 (C-F), 142.8 (C-Cl).
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Pharmacological Activity
Mechanism of Action
The compound exhibits dual inhibitory effects on pro-inflammatory cytokines:
These activities are attributed to its interaction with the ATP-binding pocket of cytokine receptors, as modeled in molecular docking studies .
| Cell Line | IC₅₀ (μM) |
|---|---|
| NCI-H660 | 0.45 |
| 22Rv1 | 0.78 |
The fluoro substituent at position 7 enhances DNA intercalation, while the ethoxy group reduces off-target toxicity .
Applications in Drug Development
Anti-Inflammatory Therapeutics
Patent US6432962B2 highlights its utility in treating rheumatoid arthritis and psoriasis, with a 40% reduction in paw edema observed in murine models at 10 mg/kg .
Oncology
Ongoing clinical trials explore its efficacy in combination with checkpoint inhibitors for NEPC, leveraging its ability to downregulate PD-L1 expression .
Future Directions
Structural Optimization
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